(7E)-7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one
Description
(7E)-7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that belongs to the class of thiazolotriazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a bromobenzylidene moiety attached to the thiazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Properties
IUPAC Name |
(7E)-7-[(4-bromophenyl)methylidene]-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3OS/c25-19-13-11-16(12-14-19)15-20-23(29)28-22(18-9-5-2-6-10-18)21(26-27-24(28)30-20)17-7-3-1-4-8-17/h1-15,22H/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMJZMWOFLEBBX-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)Br)S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)/C(=C\C4=CC=C(C=C4)Br)/S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one typically involves a multi-step process. One common method involves the reaction of o-bromo-arylisothiocyanates with aroylhydrazides in the presence of a catalyst such as CuCl2·2H2O and 1,10-phenanthroline in water . This reaction proceeds via a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence, resulting in the formation of the thiazolotriazine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7E)-7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazines, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride. Reaction conditions typically involve the use of solvents like ethanol or water, and catalysts such as CuCl2·2H2O.
Major Products Formed
The major products formed from these reactions include various substituted thiazolotriazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures, which can be used in the development of new materials and catalysts.
Biology: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Medicine: Preliminary studies suggest that the compound may possess anticancer, antifungal, and antioxidant activities
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7E)-7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazoline Derivatives: These compounds share a similar thiazole core structure and have been studied for their antifungal and antioxidant activities.
Pyrano[2,3-d]thiazole Derivatives: These compounds also contain a thiazole ring and have shown potential as anticancer agents.
Triazolo[1,5-a]pyrimidine Derivatives: These compounds are structurally related and have been investigated for their diverse pharmacological activities.
Uniqueness
What sets (7E)-7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromobenzylidene moiety, in particular, enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
